molecular formula C10H14BrN3O B3091674 2-[(4-Bromophenyl)amino]butanohydrazide CAS No. 1218281-74-3

2-[(4-Bromophenyl)amino]butanohydrazide

Cat. No. B3091674
CAS RN: 1218281-74-3
M. Wt: 272.14 g/mol
InChI Key: SZJJBOHPAUHDQZ-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)amino]butanohydrazide is a chemical compound with the molecular formula C10H14BrN3O . It has an average mass of 272.142 Da and a mono-isotopic mass of 271.032013 Da . The compound’s structure consists of a butanohydrazide backbone with a 4-bromophenyl amino group attached.


Synthesis Analysis

The synthetic route for this compound involves the reaction of a suitable precursor with hydrazine hydrate in the presence of a brominating agent. Detailed synthetic procedures and optimization conditions can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of this compound is depicted in the ChemSpider database . It is essential to explore its stereochemistry, bond angles, and functional groups to understand its reactivity and properties.

Scientific Research Applications

  • Antidiabetic Potential : Compounds structurally similar to 2-[(4-Bromophenyl)amino]butanohydrazide have been synthesized and tested for their antidiabetic potential. For instance, molecules derived from indolyl butanohydrazide, closely related to this compound, demonstrated significant inhibition of the α-glucosidase enzyme, suggesting potential as antidiabetic agents (Nazir et al., 2018).

  • Antibacterial Activity : The synthesis of compounds involving butanohydrazide derivatives has shown significant antibacterial activity. For example, 3-(1H-Benzimidazol-2-yl)-4-[(phenyl and 4-substituted phenyl)amino]butanohydrazides were synthesized and found to possess a high antibacterial activity, indicating the potential use of similar structures in antimicrobial research (Peleckis et al., 2018).

  • Synthesis and Characterization : Research into the synthesis and characterization of related compounds, such as substituted phenyl azetidines which include a 2-(4-bromo phenyl) component, highlights the importance of structural derivatives in developing potential antimicrobial agents. These studies involve detailed synthesis routes, characterization, and biological activity testing, laying the groundwork for future research on similar compounds (Doraswamy & Ramana, 2013).

  • Antimicrobial Activity of Analogues : Analogues containing the 4-bromophenyl group, such as 3-(Benzimidazol-2-yl-amino)-1-(4-bromophenyl)-2-thioxopyrimidin-4,6-dione and its derivatives, were synthesized and evaluated for antimicrobial activity. These studies showcase the diverse potential of bromophenyl derivatives in antimicrobial applications, suggesting similar possibilities for this compound (Goudgaon & Basha, 2011).

  • Synthetic Methodologies : Research into the synthesis of related compounds, such as 4-aryl-and 4-amino-substituted benzene C-2'-deoxyribonucleosides involving 4-bromophenyl derivatives, provides insights into novel synthetic methodologies that could be applicable to the synthesis of this compound. Such methodologies can be crucial for exploring the biological activities of these compounds (Joubert et al., 2008).

properties

IUPAC Name

2-(4-bromoanilino)butanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3O/c1-2-9(10(15)14-12)13-8-5-3-7(11)4-6-8/h3-6,9,13H,2,12H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJJBOHPAUHDQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NN)NC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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